4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

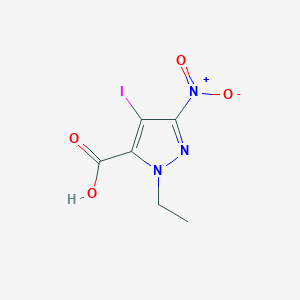

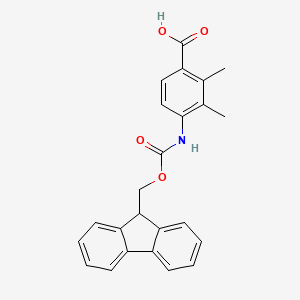

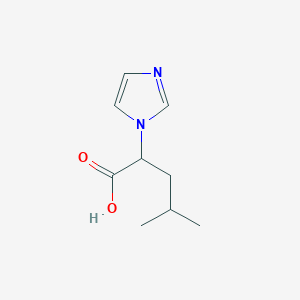

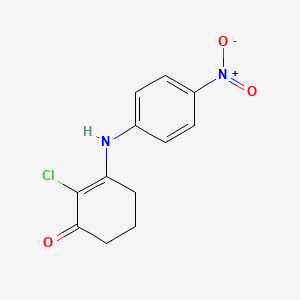

The compound “4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbenzoic acid” is a derivative of benzoic acid. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis .

Synthesis Analysis

The synthesis of this compound could involve the reaction of the Fmoc group with an amino acid or peptide. The Fmoc group serves as a protective group for the amino group during peptide synthesis .Molecular Structure Analysis

The molecular structure of this compound includes a fluorenyl group attached to a methoxy carbonyl group, which is then attached to an amino group. This is further connected to a 2,3-dimethylbenzoic acid moiety .Chemical Reactions Analysis

The Fmoc group in this compound can be removed under mildly acidic conditions, which is a crucial step in peptide synthesis. This allows for the coupling of another amino acid or peptide to the free amino group .Physical and Chemical Properties Analysis

This compound is a solid at room temperature. Its molecular weight is approximately 373.41 g/mol .Applications De Recherche Scientifique

Synthesis and Functionalization

The convenience and versatility of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbenzoic acid derivatives in organic synthesis are well-documented. For instance, its application in synthesizing thiazole-4-carboxylic acid derivatives from 3-bromopyruvic acid highlights its utility in creating specialized molecules for further chemical investigations (Le & Goodnow, 2004). Furthermore, the fluoren-9-ylmethoxycarbonyl (Fmoc) group's role in protecting hydroxy-groups during the synthesis of octathymidylic acid fragments emphasizes its significance in peptide synthesis, demonstrating its compatibility with various acid- and base-labile protecting groups (Gioeli & Chattopadhyaya, 1982).

Peptide Synthesis

In the realm of peptide synthesis, the Fmoc group, derived from fluoren-9-ylmethoxycarbonyl derivatives, is indispensable for the solid-phase synthesis of peptides. It provides an orthogonal protection strategy that allows for the selective deprotection and elongation of peptide chains under mild conditions, showcasing its importance in the synthesis of biologically active peptides and small proteins (Fields & Noble, 2009).

Sensing and Detection

The derivatives of this compound have been employed in the development of fluorescent sensors and probes. For example, bifunctional fluorescent quenching detection for 2,4,6-trinitrophenol (TNP) and acetate ions using a structurally related compound highlights the potential of these derivatives in environmental monitoring and safety applications (Ni et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c1-14-15(2)22(12-11-16(14)23(26)27)25-24(28)29-13-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,21H,13H2,1-2H3,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUNJPZRJMQOFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-fluoro-N-{3-[(methylcarbamoyl)amino]phenyl}pyridine-3-carboxamide](/img/structure/B2612082.png)

![2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine](/img/structure/B2612084.png)

![[1-(1,4-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B2612086.png)

![(5-Fluorobenzo[b]thiophen-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone](/img/structure/B2612090.png)

![(2Z)-N-acetyl-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2612096.png)

![N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2612098.png)